molecular formula C12H16O B1275453 1-(4-Propylphenyl)propan-1-one CAS No. 56147-30-9

1-(4-Propylphenyl)propan-1-one

Cat. No. B1275453
CAS RN: 56147-30-9
M. Wt: 176.25 g/mol
InChI Key: FDSYYILHBJMPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylphenyl)propan-1-one is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.25 g/mol . The IUPAC name for this compound is 1-(4-propylphenyl)propan-1-one .


Molecular Structure Analysis

The InChI code for 1-(4-Propylphenyl)propan-1-one is 1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)C(=O)CC .


Physical And Chemical Properties Analysis

1-(4-Propylphenyl)propan-1-one has a molecular weight of 176.25 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 17.1 Ų . The compound has a complexity of 155 .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

“1-(4-Propylphenyl)propan-1-one” may serve as a precursor in the synthesis of various therapeutic agents. Its chemical structure could be modified to produce analogs that interact with biological targets, potentially leading to the development of new medications. Research in this area focuses on the compound’s reactivity and the feasibility of introducing functional groups that can enhance its medicinal properties .

Materials Science: Advanced Polymer Development

In materials science, this compound could be utilized in the creation of advanced polymers. Its phenyl group makes it a candidate for incorporation into polymer chains, which could result in materials with improved strength, flexibility, or other desirable properties. Studies might explore polymerization reactions involving “1-(4-Propylphenyl)propan-1-one” to develop new types of plastics or resins .

Environmental Science: Pollutant Degradation Studies

The environmental applications of “1-(4-Propylphenyl)propan-1-one” could include its use in studying the degradation of pollutants. Its structural similarity to certain organic contaminants could make it a useful model compound in understanding how such pollutants break down in the environment .

Analytical Chemistry: Chromatography Standards

This compound’s unique chemical signature allows it to be used as a standard in chromatographic analysis. By comparing the retention time and behavior of “1-(4-Propylphenyl)propan-1-one” with unknown samples, researchers can identify and quantify various substances within a mixture .

Pharmacology: Drug Interaction Research

In pharmacology, “1-(4-Propylphenyl)propan-1-one” could be investigated for its interactions with drug-metabolizing enzymes. This research could provide insights into how drugs are processed in the body and how this compound might affect the metabolism of other pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

The biochemistry field might explore “1-(4-Propylphenyl)propan-1-one” as a potential enzyme inhibitor. Its structure could allow it to bind to active sites of certain enzymes, thereby inhibiting their function. This could be particularly useful in the study of disease mechanisms where enzyme activity is a key factor .

Agriculture: Pesticide Formulation

In agriculture, there’s potential for “1-(4-Propylphenyl)propan-1-one” to be used in the formulation of pesticides. Its chemical properties might be effective in pest control, and research could focus on its safety and efficacy as an agricultural chemical .

Food Science: Flavor and Fragrance Additive

Lastly, “1-(4-Propylphenyl)propan-1-one” could be explored as a flavor or fragrance additive in food science. Its molecular structure suggests that it could contribute to the sensory qualities of food and beverage products. Studies would need to assess its safety for consumption and its sensory impact .

properties

IUPAC Name

1-(4-propylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYYILHBJMPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396182
Record name 1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylphenyl)propan-1-one

CAS RN

56147-30-9
Record name 1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Propylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Propylphenyl)propan-1-one
Reactant of Route 3
1-(4-Propylphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Propylphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Propylphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Propylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.